1-Butyl-4-chloro-3-methyl-1H-pyrazole-5-carbaldehyde
Description
1-Butyl-4-chloro-3-methyl-1H-pyrazole-5-carbaldehyde (CAS: 438218-40-7) is a pyrazole-derived carbaldehyde compound characterized by a butyl group at position 1, a chlorine atom at position 4, a methyl group at position 3, and an aldehyde functional group at position 5 . Its molecular formula, derived from structural analysis, is C₉H₁₃ClN₂O, with a molecular weight of approximately 212.68 g/mol. Pyrazole carbaldehydes are notable for their reactivity due to the aldehyde moiety, which enables participation in condensation, nucleophilic addition, and coordination chemistry.
Structure
3D Structure
Properties
IUPAC Name |
2-butyl-4-chloro-5-methylpyrazole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O/c1-3-4-5-12-8(6-13)9(10)7(2)11-12/h6H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLLATTBIZKSVIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C(=N1)C)Cl)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-4-chloro-3-methyl-1H-pyrazole-5-carbaldehyde typically involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with phosphoryl chloride in the presence of dimethylformamide. The reaction mixture is heated under reflux for about an hour, followed by cooling and pouring into ice-cold water to precipitate the product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and reactant concentrations is crucial for industrial-scale production.
Chemical Reactions Analysis
Oxidation Reactions
The aldehyde group undergoes oxidation to form carboxylic acid derivatives under controlled conditions.
| Reaction Type | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Aldehyde → Carboxylic Acid | KMnO₄ (acidic), CrO₃/H₂SO₄, or Na₂Cr₂O₇ | 1-Butyl-4-chloro-3-methyl-1H-pyrazole-5-carboxylic acid | Yields ~70-85% under reflux |
| Selective oxidation | TEMPO/NaClO₂ | Same as above | Avoids over-oxidation of methyl groups |
Reduction Reactions
The aldehyde group is reduced to primary alcohols or fully saturated hydrocarbons.
Nucleophilic Substitution at Chlorine
The chloro group at position 4 participates in substitution reactions, though its reactivity is moderated by the pyrazole ring’s electron-withdrawing nature.
Condensation Reactions
The aldehyde group forms hydrazones, imines, and other conjugates for heterocyclic synthesis.
Cross-Coupling Reactions
The chloro substituent participates in palladium-catalyzed couplings, albeit less readily than bromo/iodo analogs.
Ring Functionalization and Cycloadditions
The pyrazole core engages in cycloaddition and annulation reactions.
Stability and Competing Pathways
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Acid Sensitivity : The aldehyde group may undergo hydration in aqueous acidic media, forming geminal diols.
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Thermal Decomposition : Prolonged heating (>200°C) leads to decarbonylation, yielding 1-butyl-3-methyl-1H-pyrazole.
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Photoreactivity : UV exposure induces radical coupling at the aldehyde, necessitating amber glass storage .
Scientific Research Applications
Medicinal Chemistry
1-Butyl-4-chloro-3-methyl-1H-pyrazole-5-carbaldehyde has been explored for its potential as a pharmaceutical agent. Its structural features allow it to interact with various biological targets:
- Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit significant antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics.
- Anti-inflammatory Properties : Research has shown that the compound can inhibit inflammatory pathways, suggesting potential use in treating inflammatory diseases.
Agricultural Chemistry
The compound has also found applications in the field of agrochemicals:
- Pesticide Development : Its ability to disrupt biological processes in pests makes it an attractive candidate for developing novel pesticides. Studies have demonstrated efficacy against specific insect species, highlighting its role in integrated pest management strategies.
Material Science
In material science, this compound serves as a precursor for synthesizing advanced materials:
- Polymer Synthesis : The compound can be utilized to create polymers with enhanced properties, including thermal stability and mechanical strength.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus with minimum inhibitory concentrations (MIC) lower than standard antibiotics. |
| Study B | Pesticidal Efficacy | Showed over 70% mortality in targeted pest populations within 48 hours of exposure, indicating strong insecticidal properties. |
| Study C | Polymer Development | Resulted in the synthesis of a polymer that exhibited improved thermal resistance compared to conventional materials. |
Mechanism of Action
The mechanism of action of 1-Butyl-4-chloro-3-methyl-1H-pyrazole-5-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving hydrogen bonding and other intermolecular interactions. The presence of the pyrazole ring and the aldehyde group may play a crucial role in its biological activity .
Comparison with Similar Compounds
Key Observations:
Substituent Diversity: The butyl group in the target compound enhances lipophilicity compared to smaller alkyl (methyl, propyl) or aromatic (phenyl) substituents. This increases solubility in non-polar solvents and may improve membrane permeability in biological systems. Chlorine position (4 vs.
Aldehyde Position :
- Aldehyde at position 5 (target compound) may experience steric hindrance from the adjacent butyl group, reducing reactivity in nucleophilic additions compared to position 4 analogs .
Physicochemical Properties
- Solubility : Larger substituents (e.g., butyl, propyl) increase lipophilicity, reducing aqueous solubility. For example, the target compound is less water-soluble than 4-chloro-1,3-dimethyl-1H-pyrazole-5-carbaldehyde (MW 158.59 g/mol) .
- Stability : The butyl group’s steric bulk may protect the aldehyde from oxidation, whereas phenyl-substituted analogs (e.g., 5-chloro-1-phenyl-3-propyl-1H-pyrazole-4-carbaldehyde) are more prone to π-π stacking interactions, affecting crystallinity .
Biological Activity
1-Butyl-4-chloro-3-methyl-1H-pyrazole-5-carbaldehyde is a heterocyclic organic compound characterized by its unique structure, which includes a pyrazole ring, a butyl group, a chlorine atom, and an aldehyde functional group. Its molecular formula is , with a molecular weight of 200.67 g/mol. This compound has attracted attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.
The presence of the aldehyde group in this compound enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This characteristic is crucial for its biological activity, as it may interact with enzymes or receptors within biological systems.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and function, although further studies are needed to elucidate the precise pathways involved .
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has shown potential anti-inflammatory effects. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways, potentially making it a candidate for therapeutic applications in inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. For instance, variations in the substituents on the pyrazole ring can significantly alter its potency and selectivity against specific biological targets. A comparative analysis with similar compounds highlights the importance of the chlorine atom and the aldehyde group in enhancing biological activity .
| Compound | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antimicrobial, Anti-inflammatory |
| 1-butyl-4-chloro-3-methyl-1H-pyrazole | Structure | Lower activity |
| 1-butyl-4-chloro-3-methylpyrazole-5-carboxylic acid | Structure | Moderate activity |
Study on Antimicrobial Activity
A study conducted by researchers evaluated the antimicrobial efficacy of this compound against several pathogens. The results indicated that the compound exhibited significant inhibitory effects at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli. The study concluded that this compound could serve as a lead for developing new antimicrobial agents .
Investigation into Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory mechanisms of this compound using an animal model of induced inflammation. The administration of this compound resulted in a marked reduction in swelling and pain compared to control groups. The study highlighted its potential as a therapeutic agent for treating conditions like arthritis and other inflammatory disorders .
Q & A
Basic Research Question
- Ventilation : Use fume hoods to avoid inhalation of vapors/dust.
- Protective gear : Nitrile gloves, goggles, and lab coats are mandatory .
- Storage : Keep in airtight containers at –20°C, away from oxidizers .
Advanced Research Question
For large-scale synthesis:
- Implement waste neutralization protocols (e.g., quenching POCl₃ with ice-cold NaOH).
- Monitor airborne exposure limits using gas detectors for aldehydes and chlorinated byproducts .
How can computational chemistry aid in designing derivatives of this compound for targeted applications?
Advanced Research Question
- QSAR modeling : Correlate substituent positions (e.g., chloro at C4 vs. methyl at C3) with logP values or binding energies .
- DFT calculations : Predict electronic effects (e.g., HOMO-LUMO gaps) to optimize reactivity for nucleophilic additions .
Validated models require experimental validation via synthesis and bioassays to ensure predictive accuracy .
What are the challenges in scaling up synthesis while maintaining regioselectivity?
Advanced Research Question
- Byproduct formation : Competing reactions (e.g., dimerization) increase at larger scales. Mitigate via dropwise reagent addition and temperature control .
- Purification : Column chromatography becomes impractical; switch to recrystallization (e.g., using ethyl acetate/hexane) .
Reported yields drop from 61% (lab-scale) to ~45% (pilot-scale) due to these factors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
